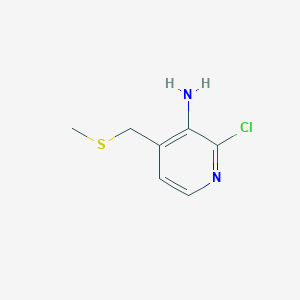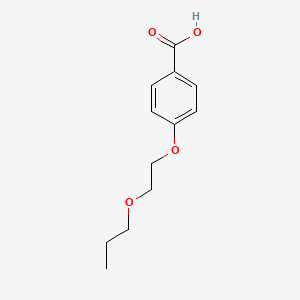![molecular formula C22H24N2O3 B8484619 5-[[[4-(dimethylamino)phenyl]methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid](/img/structure/B8484619.png)
5-[[[4-(dimethylamino)phenyl]methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[[4-(dimethylamino)phenyl]methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes a dimethylamino group, a benzylamine moiety, and a methoxy-substituted naphthoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[[4-(dimethylamino)phenyl]methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(dimethylamino)benzylamine, which is then reacted with a suitable naphthoic acid derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-[[[4-(dimethylamino)phenyl]methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles like halides, amines, and thiols
Major Products
The major products formed from these reactions include naphthoquinone derivatives, reduced amine derivatives, and substituted naphthoic acid derivatives.
Applications De Recherche Scientifique
5-[[[4-(dimethylamino)phenyl]methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-[[[4-(dimethylamino)phenyl]methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group and the methoxy-substituted naphthoic acid moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Dimethylamino)benzylamine
- 6-Methoxy-2-naphthoic acid
- Naphthoquinone derivatives
Comparison
Compared to similar compounds, 5-[[[4-(dimethylamino)phenyl]methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino group and the methoxy-substituted naphthoic acid moiety allows for a broader range of applications and interactions, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C22H24N2O3 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
5-[[[4-(dimethylamino)phenyl]methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C22H24N2O3/c1-24(2)18-8-4-15(5-9-18)13-23-14-20-19-10-6-17(22(25)26)12-16(19)7-11-21(20)27-3/h4-12,23H,13-14H2,1-3H3,(H,25,26) |
Clé InChI |
FYGKTYCCASMUGC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CNCC2=C(C=CC3=C2C=CC(=C3)C(=O)O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-chloro-3-methylspiro[1H-quinazoline-4,5'-imidazolidine]-2,2',4'-trione](/img/structure/B8484540.png)
![2-[(Undec-2-yn-1-yl)oxy]oxane](/img/structure/B8484542.png)
amine](/img/structure/B8484546.png)
![5-[(2,5-Difluorophenyl)-hydroxymethyl]pyrimidine](/img/structure/B8484558.png)



![1h-Indole,3-[2-[4-(4-fluorophenoxy)-1-piperidinyl]ethyl]-](/img/structure/B8484585.png)






